(3-(4-Aminophenyl)oxetan-3-yl)methanol
Description
(3-(4-Aminophenyl)oxetan-3-yl)methanol (CAS: 2383082-01-5) is an oxetane-derived compound featuring a 4-aminophenyl substituent and a hydroxymethyl group at the 3-position of the oxetane ring. Its molecular weight is 179.22 g/mol, and it is characterized by the MDL number MFCD31697890 . The amino group on the phenyl ring enhances solubility in polar solvents and enables hydrogen bonding, making it a versatile intermediate in pharmaceutical synthesis. However, detailed physicochemical data (e.g., boiling point, storage conditions) remain unspecified in available literature .
Properties
IUPAC Name |
[3-(4-aminophenyl)oxetan-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9-3-1-8(2-4-9)10(5-12)6-13-7-10/h1-4,12H,5-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVXXZQGMHBKIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Aminophenyl)oxetan-3-yl)methanol typically involves the formation of the oxetane ring followed by the introduction of the amino and hydroxymethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and can vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for (3-(4-Aminophenyl)oxetan-3-yl)methanol are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, scalability, and compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
(3-(4-Aminophenyl)oxetan-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
(3-(4-Aminophenyl)oxetan-3-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(4-Aminophenyl)oxetan-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The amino and hydroxymethyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Oxetane Derivatives
Halogen-Substituted Analogs
a. [3-(4-Bromophenyl)oxetan-3-yl]methanol (CAS: 1188264-15-4)
- Structural Differences: Bromine replaces the amino group at the para position of the phenyl ring.
- Molecular Weight: 243.097 g/mol (vs. 179.22 for the amino analog), reflecting bromine’s higher atomic mass .
- Safety : Classified under GHS as hazardous, requiring precautions for inhalation, skin contact, and ingestion .
b. [3-(3-Chlorophenyl)oxetan-3-yl]methanol (CAS: 1432492-63-1)
Electron-Donating Group Analogs
a. [3-(4-Methoxyphenyl)oxetan-3-yl]methanol (CAS: 1620017-19-7)
- Structural Differences: Methoxy group replaces the amino group.
- Molecular Weight : 194.23 g/mol .
- Solubility: The methoxy group increases lipophilicity, reducing aqueous solubility compared to the amino derivative.
- Applications: Methoxy groups are often used to enhance metabolic stability in drug candidates, whereas amino groups facilitate conjugation reactions .
Amino-Functionalized Analogs
a. (3-(4-Fluorophenyl)oxetan-3-yl)methanamine (CAS: 1260664-08-1)
- Structural Differences: Fluorine replaces the amino group, and the hydroxymethyl is substituted with a primary amine.
- Reactivity : The amine group enables nucleophilic reactions, while fluorine’s electronegativity may enhance binding specificity in drug-receptor interactions .
b. [3-(Aminomethyl)oxetan-3-yl]methanol
- Structural Differences: Contains both aminomethyl and hydroxymethyl groups on the oxetane.
- Safety : Classified as harmful via inhalation, skin contact, and ingestion, highlighting the need for stringent handling protocols compared to the target compound .
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